molecular formula C20H20N4O3 B2589783 4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one CAS No. 882000-14-8

4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2589783
CAS No.: 882000-14-8
M. Wt: 364.405
InChI Key: RONCACUJIDMPEP-UHFFFAOYSA-N
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Description

4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound with a molecular formula of C21H22N4O3 This compound is notable for its unique structure, which includes a piperidine ring, a nitrophenyl group, and a dihydrophthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Nitration of the phenyl ring:

    Coupling reactions: The piperidine and nitrophenyl groups are then coupled to form the intermediate compound.

    Formation of the dihydrophthalazinone moiety: This step involves cyclization and condensation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine and phenyl groups but lacks the nitro and dihydrophthalazinone moieties.

    1-Methylpiperidin-4-yl chloride: Contains the piperidine ring but differs in the substituents attached to the ring.

    Pyrazolo[3,4-d]pyrimidine derivatives: Structurally different but may share similar biological activities.

Uniqueness

4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-5-4-10-23(12-13)17-9-8-14(11-18(17)24(26)27)19-15-6-2-3-7-16(15)20(25)22-21-19/h2-3,6-9,11,13H,4-5,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONCACUJIDMPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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